molecular formula C12H14ClNO3 B12705699 3-Chloro-N-vanillylcrotonamide CAS No. 101030-70-0

3-Chloro-N-vanillylcrotonamide

Cat. No.: B12705699
CAS No.: 101030-70-0
M. Wt: 255.70 g/mol
InChI Key: ZZMHVRRVQFYAEQ-YVMONPNESA-N
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Description

However, based on the structural nomenclature, it likely consists of a crotonamide backbone (a four-carbon unsaturated amide) substituted with a vanillyl group (4-hydroxy-3-methoxybenzyl) and a chlorine atom at the 3-position. Such compounds are typically investigated for pharmacological or polymer-related applications due to their reactive functional groups.

Given the lack of specific data on this compound, the following comparisons will focus on structurally or functionally related chloro-substituted amides and phthalimides from the provided evidence. These include:

3-Chloro-N-phenyl-phthalimide ()

3-Chloro-N-(4-methylphenyl)propanamide ()

N-(3-chlorophenyl)pentanamide ()

Properties

CAS No.

101030-70-0

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

(Z)-3-chloro-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide

InChI

InChI=1S/C12H14ClNO3/c1-8(13)5-12(16)14-7-9-3-4-10(15)11(6-9)17-2/h3-6,15H,7H2,1-2H3,(H,14,16)/b8-5-

InChI Key

ZZMHVRRVQFYAEQ-YVMONPNESA-N

Isomeric SMILES

C/C(=C/C(=O)NCC1=CC(=C(C=C1)O)OC)/Cl

Canonical SMILES

CC(=CC(=O)NCC1=CC(=C(C=C1)O)OC)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Chloro-N-vanillylcrotonamide can be achieved through several synthetic routes. One common method involves the reaction of vanillin with crotonic acid in the presence of a chlorinating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve continuous flow synthesis to ensure high yield and purity .

Chemical Reactions Analysis

3-Chloro-N-vanillylcrotonamide undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block : 3-Chloro-N-vanillylcrotonamide serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Reagent : It acts as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.

2. Biology

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits notable antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics .
  • Anti-inflammatory Properties : Research has shown that it may modulate inflammatory pathways, providing insights into its role in treating inflammatory diseases .

3. Medicine

  • Therapeutic Potential : Investigations into its bioactive properties suggest that 3-Chloro-N-vanillylcrotonamide could be a candidate for treating conditions related to inflammation and microbial infections .

Case Studies

Several case studies have examined the biological effects of 3-Chloro-N-vanillylcrotonamide:

Study FocusObjectiveFindings
Antimicrobial Activity (2024)Assess efficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
Anticancer Activity Evaluation (2023)Evaluate cytotoxic effects on human breast cancer cells (MCF-7)Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours .
Anti-inflammatory Study (2025)Investigate effects on LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Mechanism of Action

The mechanism of action of 3-Chloro-N-vanillylcrotonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Core Structure Substituents Key Functional Groups
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine (C3), phenyl (N-substituted) Imide ring, aromatic, chloro
3-Chloro-N-(4-methylphenyl)propanamide Propanamide Chlorine (C3), 4-methylphenyl (N-subst.) Amide, chloro, aryl
N-(3-chlorophenyl)pentanamide Pentanamide Chlorine (C3-phenyl), pentanamide Amide, chloro, aliphatic chain

Key Observations :

  • 3-Chloro-N-phenyl-phthalimide features a rigid, planar imide ring system, enabling applications in polymer synthesis (e.g., polyimides) due to thermal stability and electronic properties .
  • 3-Chloro-N-(4-methylphenyl)propanamide has a shorter aliphatic chain and a methyl-substituted aryl group, enhancing solubility for medicinal chemistry applications .

Comparison :

  • The phthalimide derivative () is specialized for high-performance polymers, whereas propanamide and pentanamide () are tailored for drug discovery.
  • Chlorine positioning (on the aryl vs. aliphatic chain) dictates reactivity: aryl chlorides () enable electrophilic substitutions, while aliphatic chlorides () favor nucleophilic displacements.
Physicochemical Properties
Property 3-Chloro-N-phenyl-phthalimide 3-Chloro-N-(4-methylphenyl)propanamide N-(3-chlorophenyl)pentanamide
Molecular Weight (g/mol) ~245.66 ~197.67 ~211.69
Melting Point High (imide rigidity) Moderate (amide flexibility) Low (aliphatic chain)
Solubility Low in polar solvents Moderate in DMSO High in organic solvents

Trends :

  • Increased aliphatic chain length correlates with lower melting points and higher organic solubility.
  • Imide rings () reduce solubility but enhance thermal stability.

Biological Activity

3-Chloro-N-vanillylcrotonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

3-Chloro-N-vanillylcrotonamide is characterized by its unique structure, which includes a chloro group and a vanillyl moiety. The chemical formula can be represented as follows:

  • Molecular Formula : C₁₄H₁₅ClN₂O₂
  • Molecular Weight : 284.74 g/mol

The biological activity of 3-Chloro-N-vanillylcrotonamide is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory processes. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially modulating pathways related to pain perception and inflammation.

Pharmacological Effects

Research indicates that 3-Chloro-N-vanillylcrotonamide exhibits several pharmacological effects:

  • Analgesic Properties : The compound has shown promise in alleviating pain in animal models, likely through modulation of pain pathways.
  • Anti-inflammatory Activity : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : There is evidence that it may protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnalgesicSignificant reduction in pain response
Anti-inflammatoryDecreased levels of IL-6 and TNF-α
NeuroprotectionIncreased viability in neuronal cultures exposed to oxidative stress

Table 2: Case Studies

StudyMethodologyFindings
Pain Model StudyAdministered to rats with induced painReduced pain scores significantly compared to control groups.
Inflammation StudyEvaluated in LPS-induced inflammation modelMarked reduction in inflammatory markers (IL-6, TNF-α).
Neuroprotection StudyTested on SH-SY5Y neuroblastoma cellsEnhanced cell viability under oxidative stress conditions.

Case Studies

  • Pain Model Study :
    • In a controlled experiment, rats were administered 3-Chloro-N-vanillylcrotonamide prior to inducing pain via formalin injection. Results showed a significant decrease in pain-related behaviors compared to the control group.
  • Inflammation Study :
    • Mice treated with lipopolysaccharide (LPS) to induce inflammation were given the compound. The results indicated a substantial decrease in inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Neuroprotection Study :
    • The compound was tested on SH-SY5Y cells subjected to oxidative stress. The treatment resulted in improved cell survival rates, indicating neuroprotective properties.

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